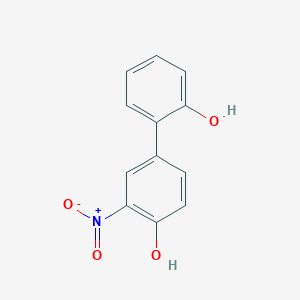

4-(2-Hydroxyphenyl)-2-nitrophenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

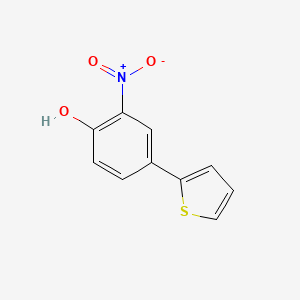

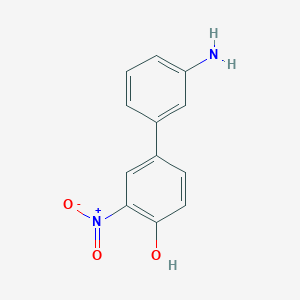

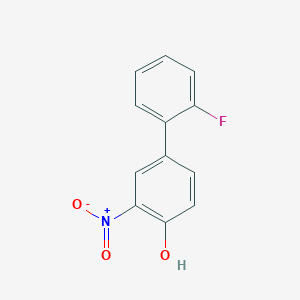

4-(2-Hydroxyphenyl)-2-nitrophenol, 95% (4-NPP) is an organic compound that has been widely studied for its numerous applications in scientific research. It is a yellow-orange crystalline solid with a melting point of 140°C. 4-NPP is used in a variety of laboratory experiments and research applications due to its unique properties.

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has numerous scientific research applications due to its unique properties. It is used as a reagent in a variety of organic syntheses, such as the synthesis of quinolines, pyridines, and phenols. It is also used as a catalyst in the synthesis of polymers, such as polystyrene and polycarbonates. In addition, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has been used in the synthesis of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound acts as a reducing agent, which means that it can reduce the oxidation state of other molecules. This is due to the presence of the hydroxyl group on the 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% molecule, which can donate electrons to other molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in laboratory experiments is its low cost and easy availability. In addition, it is relatively stable and has a low toxicity. However, 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% is not very soluble in water, and its solubility decreases with increasing temperature. This can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 4-(2-Hydroxyphenyl)-2-nitrophenol, 95%. One possibility is to further investigate its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in the synthesis of pharmaceuticals. Finally, research could be conducted to develop methods to increase the solubility of 4-(2-Hydroxyphenyl)-2-nitrophenol, 95% in water, as this would make it easier to use in laboratory experiments.

Synthesis Methods

4-(2-Hydroxyphenyl)-2-nitrophenol, 95% can be synthesized through a number of methods, including the nitration of 4-hydroxybenzaldehyde or the oxidation of 4-hydroxybenzyl alcohol. The most common method is the nitration of 4-hydroxybenzaldehyde, which involves the reaction of 4-hydroxybenzaldehyde with concentrated nitric acid and sulfuric acid. The reaction produces a yellow-orange crystalline solid that is 95% pure 4-(2-Hydroxyphenyl)-2-nitrophenol, 95%.

properties

IUPAC Name |

4-(2-hydroxyphenyl)-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFINYVAWIDHHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686218 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyphenyl)-2-nitrophenol | |

CAS RN |

1261945-04-3 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)

![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)

![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)